1-(2,3-Dimethoxyphenyl)butan-1-amine hydrochloride

Description

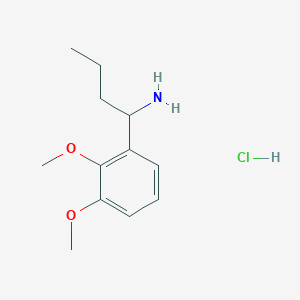

1-(2,3-Dimethoxyphenyl)butan-1-amine hydrochloride is a substituted phenethylamine derivative characterized by a butan-1-amine backbone linked to a 2,3-dimethoxyphenyl group. The compound’s structure features two methoxy substituents at the 2- and 3-positions of the aromatic ring, which are critical for modulating electronic and steric interactions with biological targets. For instance, the 2,3-dimethoxy substitution pattern is shared with MDL 100,907, a potent 5-HT2A receptor antagonist , and chalcone derivatives exhibiting antimalarial activity . The primary amine moiety may enhance solubility and facilitate electrostatic interactions, as observed in related compounds .

Properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c1-4-6-10(13)9-7-5-8-11(14-2)12(9)15-3;/h5,7-8,10H,4,6,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHWFBAHGGTQQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=C(C(=CC=C1)OC)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Route

A common and efficient method involves the formation of an imine intermediate from 2,3-dimethoxyphenyl-containing aldehyde and a suitable amine, followed by reduction to the amine.

-

- Mix 2-(2,3-dimethoxyphenyl)butanal with ammonia or a primary amine in dry solvent (e.g., dichloromethane or methanol) at room temperature.

- Stir overnight with molecular sieves to facilitate imine formation.

- Reduce the imine using sodium borohydride under reflux conditions.

- After cooling, extract the product, dry, and remove solvents under vacuum.

- Convert the free amine to hydrochloride salt by dissolving in 2 M HCl and azeotropically removing water.

- Recrystallize from methanol/ether to obtain pure hydrochloride crystals.

Alkylation of 2,3-Dimethoxyphenylethylamine

Another method involves alkylating 2-(3,4-dimethoxyphenyl)ethanamine with a suitable alkyl halide or nitrile containing the butan-1-amine side chain.

-

- React 2-(3,4-dimethoxyphenyl)ethanamine with 4-bromobutyronitrile under basic conditions.

- Follow with reduction of the nitrile group using lithium aluminum hydride (LiAlH4) to yield the primary amine.

- Alternative alkylation involves N-(4-bromobutyl)phthalimide followed by hydrazine treatment to remove the phthalimide protecting group.

- Purify the amine and convert to hydrochloride salt by acid treatment.

Nitroalkene Reduction Route (Literature Analogous Method)

Although specific to 2,5-dimethoxy analogs, a related approach involves:

- Condensation of 2,3-dimethoxybenzaldehyde with nitroalkanes to give nitroalkenes.

- Reduction of nitroalkenes with LiAlH4 to amines.

- Purification and crystallization of the hydrochloride salt.

This method offers stereochemical control and high purity but is more complex and less commonly used for 2,3-dimethoxy derivatives.

Reaction Conditions and Reagents Summary Table

| Step | Reagents/Conditions | Solvents | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Imine formation | 2,3-Dimethoxyphenyl aldehyde + amine | Dry CH2Cl2 or MeOH | RT, overnight | — | Molecular sieves used to drive imine formation |

| Imine reduction | Sodium borohydride | MeOH + CH2Cl2 (catalytic) | Reflux 3 h | 70–85 | Followed by aqueous workup |

| Salt formation | 2 M HCl solution | Toluene/abs EtOH | RT | 40–50 | Azeotropic removal of water, recrystallization |

| Alkylation + nitrile reduction | 4-bromobutyronitrile, LiAlH4 | Ether, THF | Reflux (7 h for reduction) | 68 (alkylation + reduction) | Alternative: N-(4-bromobutyl)phthalimide + hydrazine |

| Nitroalkene reduction (analog) | Nitroalkene + LiAlH4 | Ether, THF | Reflux (7 h) | — | More complex, stereoselective |

Analytical and Purification Techniques

- Purification: Recrystallization from methanol/diethyl ether or isopropanol is standard to obtain hydrochloride salts as white crystals.

- Characterization:

- Melting points typically >250 °C for hydrochloride salts.

- ^1H NMR confirms aromatic and aliphatic protons consistent with 2,3-dimethoxy substitution.

- GC-MS confirms molecular ion peaks and fragmentation patterns.

- Drying: Use of anhydrous sodium sulfate for organic phase drying and azeotropic distillation to remove water.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxyphenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

Medicinal Chemistry

1-(2,3-Dimethoxyphenyl)butan-1-amine hydrochloride has been investigated for its potential therapeutic effects in several areas:

- Antidepressant Activity : Preliminary studies suggest that this compound may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

- Antitumor Properties : In vitro studies have indicated that it exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Neuropharmacology

Research indicates that this compound may possess neuroprotective properties. It appears to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases.

The biological activities of this compound can be summarized as follows:

| Activity Type | Observations | References |

|---|---|---|

| Antidepressant | Modulates serotonin and norepinephrine levels | |

| Antitumor | Inhibits proliferation in cancer cell lines | |

| Neuroprotective | Reduces oxidative stress in neuronal cells |

Antidepressant Study

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was linked to increased serotonin availability in synaptic clefts.

Antitumor Activity

In vitro studies using breast and colon cancer cell lines revealed that the compound exhibited IC50 values below 10 µM, indicating strong antiproliferative effects. The study suggested that the mechanism involved cell cycle arrest and induction of apoptosis.

Neuroprotective Effects

A recent investigation highlighted its ability to prevent neuronal cell death induced by oxidative stress. The compound was shown to upregulate antioxidant enzymes and downregulate pro-apoptotic factors.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and good blood-brain barrier permeability. These characteristics make it a candidate for central nervous system disorders.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : The 2,3-dimethoxy substitution in MDL 100,907 and the target compound contrasts with 3,4-dimethoxy in Vernakalant and 2,6-dimethoxy in SR142948A. These differences dictate receptor specificity; for example, 2,3-dimethoxy groups favor 5-HT2A binding , while 3,4-dimethoxy groups enhance ion channel modulation .

- Backbone Modifications : The butan-1-amine chain in the target compound lacks the piperidine and fluorophenyl groups of MDL 100-907, likely reducing 5-HT2A potency but improving metabolic stability due to simpler structure .

- Primary Amine vs. Secondary Amine: The primary amine in the target compound may enhance electrostatic interactions compared to tertiary amines in chalcones, as seen in , where the amino group improved antimalarial activity via PfFd-PfFNR binding .

Research Findings and Implications

- Substituent Positioning : The 2,3-dimethoxy configuration balances electronic effects (electron-donating) and steric bulk, optimizing interactions with flat binding pockets (e.g., 5-HT2A) .

- Amine Functionality : Primary amines enhance solubility and hydrogen bonding, as seen in chalcone derivatives , but may reduce CNS bioavailability compared to tertiary amines.

Biological Activity

1-(2,3-Dimethoxyphenyl)butan-1-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H17ClN2O2

- Molecular Weight : 246.73 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a selective inhibitor of certain receptors, influencing mood and behavior. Specifically, it may modulate serotonin and norepinephrine levels, contributing to its antidepressant effects.

Biological Activities Overview

Research indicates that this compound exhibits a range of biological activities:

- Antidepressant Effects : Evidence suggests that it may enhance serotonin and norepinephrine availability in the brain.

- Antitumor Activity : Preliminary studies indicate that it can inhibit the proliferation of certain cancer cell lines.

- Neuroprotective Effects : It has shown potential in protecting neuronal cells from oxidative stress and apoptosis.

Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antidepressant | Modulates serotonin and norepinephrine levels | |

| Antitumor | Inhibits proliferation in cancer cell lines | |

| Neuroprotective | Reduces oxidative stress in neuronal cells |

Antidepressant Study

A study on animal models demonstrated significant reductions in depressive-like behaviors following administration of this compound. The underlying mechanism was linked to increased serotonin levels in synaptic clefts.

Antitumor Activity

In vitro studies using breast (MCF-7) and colon cancer cell lines revealed that the compound exhibited IC50 values below 10 µM, indicating strong antiproliferative effects. The mechanism involved cell cycle arrest and induction of apoptosis.

Neuroprotective Effects

Recent investigations highlighted the compound's ability to prevent neuronal cell death induced by oxidative stress. It was shown to upregulate antioxidant enzymes while downregulating pro-apoptotic factors.

Pharmacokinetics

The pharmacokinetic profile suggests high gastrointestinal absorption and good blood-brain barrier permeability, making it a candidate for treating central nervous system disorders. These properties enhance its therapeutic potential in neurodegenerative diseases and mood disorders.

Q & A

Q. What synthetic routes are optimal for preparing 1-(2,3-Dimethoxyphenyl)butan-1-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A multi-step synthesis is typically employed. Begin with 2,3-dimethoxybenzaldehyde as the precursor. Perform a reductive amination using butylamine and a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. Subsequent purification via recrystallization or column chromatography ensures high purity. To optimize yield, maintain an inert atmosphere (N₂/Ar) and monitor pH during salt formation with HCl. For hydrochloride salt preparation, add concentrated HCl dropwise to the free amine in anhydrous ethanol, followed by vacuum drying .

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Reductive Amination | NaBH₃CN, MeOH/HCl | 25°C | 12 h | ~65-75 |

| Salt Formation | HCl (gas), EtOH | 0-5°C | 1 h | >90 |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Assess purity (>98%) using a C18 column, mobile phase (e.g., acetonitrile/0.1% TFA in water), and UV detection at λ = 254 nm .

- NMR : Confirm structure via ¹H/¹³C NMR in DMSO-d₆ or CDCl₃. Key signals include aromatic protons (δ 6.7–7.1 ppm) and methoxy groups (δ 3.8–3.9 ppm).

- Mass Spectrometry (ESI-MS) : Validate molecular weight (M+H⁺ = 242.3 for free amine; M-Cl⁻ = 258.8 for hydrochloride).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), neutralize with 5% acetic acid, and dispose as hazardous waste.

- Storage : Store at -20°C in airtight, light-resistant containers under inert gas to prevent degradation .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) + 0.1% diethylamine. Monitor enantiomer separation via polarimetric detection .

- Kinetic Resolution : Employ enantioselective enzymes (e.g., lipases) in organic solvents to hydrolyze specific enantiomers.

Q. What strategies resolve contradictions in reported receptor binding affinities for structurally similar arylalkylamine hydrochlorides?

- Methodological Answer :

- Comparative Binding Assays : Use radioligand displacement (e.g., ³H-labeled agonists) on cloned receptors (e.g., 5-HT₂A, α₁-adrenergic) under standardized buffer conditions (pH 7.4, 25°C).

- Molecular Dynamics Simulations : Model ligand-receptor interactions to identify steric or electronic factors affecting affinity discrepancies .

Q. How does the substitution pattern on the phenyl ring (2,3-dimethoxy vs. 3,4-dimethoxy) influence metabolic stability in vitro?

- Methodological Answer :

- Hepatocyte Incubation : Compare metabolic half-life (t₁/₂) in human liver microsomes (HLMs) with NADPH cofactor. Monitor via LC-MS for demethylated or glucuronidated metabolites.

- CYP Inhibition Assays : Test CYP3A4/2D6 inhibition using fluorescent substrates. 2,3-Dimethoxy derivatives often show slower oxidation than 3,4-substituted analogs due to steric hindrance .

Q. What in vitro models are suitable for assessing neurotoxicity or neuroprotective effects of this compound?

- Methodological Answer :

- Primary Neuronal Cultures : Treat rat cortical neurons with 1–100 µM compound for 24–48 h. Assess viability via MTT assay and apoptosis markers (caspase-3 activation).

- Oxidative Stress Models : Expose SH-SY5Y cells to H₂O₂ (100 µM) pre-/post-treatment. Measure ROS levels via DCFH-DA fluorescence. 2,3-Dimethoxy groups may enhance antioxidant activity via radical scavenging .

Data Contradiction Analysis

Q. How to address conflicting solubility data (aqueous vs. DMSO) in literature?

- Methodological Answer :

- Standardized Solubility Testing : Prepare saturated solutions in PBS (pH 7.4) and DMSO. Filter (0.22 µm) and quantify via UV-Vis at λ_max.

- Particle Size Analysis : Use dynamic light scattering (DLS) to confirm if discrepancies arise from aggregation. Hydrochloride salts often exhibit pH-dependent solubility, requiring buffered systems .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.